2-Methyl-5-nitrophenyl trifluoromethanesulphonate
CAS No.:
Cat. No.: VC20319588
Molecular Formula: C8H6F3NO5S
Molecular Weight: 285.20 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C8H6F3NO5S | 
|---|---|
| Molecular Weight | 285.20 g/mol | 
| IUPAC Name | (2-methyl-5-nitrophenyl) trifluoromethanesulfonate | 
| Standard InChI | InChI=1S/C8H6F3NO5S/c1-5-2-3-6(12(13)14)4-7(5)17-18(15,16)8(9,10)11/h2-4H,1H3 | 
| Standard InChI Key | WTSMAYFALLTGPR-UHFFFAOYSA-N | 
| Canonical SMILES | CC1=C(C=C(C=C1)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F | 
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a phenyl ring substituted with:
- 
A methyl group at the ortho position (C2),
 - 
A nitro group at the meta position (C5),
 - 
A trifluoromethanesulphonate group (-OSO₂CF₃) at the para position (C1).
 
The triflate group’s strong electron-withdrawing nature activates the aromatic ring for electrophilic and nucleophilic reactions, while the nitro group further enhances leaving-group ability and directs substitution patterns.
Table 1: Key Molecular Properties
| Property | Value/Description | 
|---|---|
| Molecular Formula | C₈H₆F₃NO₅S | 
| Molecular Weight | 301.20 g/mol | 
| Functional Groups | Triflate (–OSO₂CF₃), Nitro (–NO₂), Methyl (–CH₃) | 
| Electrophilic Reactivity | High (due to –NO₂ and –OSO₂CF₃ conjugation) | 
Synthetic Methodologies
Precursor Selection
Synthesis typically begins with 2-methylphenol (o-cresol), which undergoes sequential functionalization:
- 
Nitration: Introduction of the nitro group at C5.
 - 
Triflation: Replacement of the phenolic hydroxyl group with the triflate moiety.
 
Nitration of 2-Methylphenol
Nitration employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to minimize byproducts. The methyl group directs nitration to the C5 position due to steric and electronic effects .
Reaction Conditions:
- 
Temperature: 0–5°C
 - 
Nitrating Agent: 69% HNO₃ (1.2 equiv)
 - 
Catalyst: H₂SO₄ (1.5 equiv)
 - 
Yield: ~70–75%
 
Triflation of 5-Nitro-2-methylphenol
The phenolic intermediate reacts with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base (e.g., pyridine) to install the triflate group.
Optimized Protocol:
- 
Solvent: Anhydrous dichloromethane (DCM)
 - 
Base: Pyridine (2.0 equiv)
 - 
Temperature: 0°C → room temperature
 - 
Yield: ~85–90%
 
Table 2: Synthetic Route Comparison
| Step | Reagents/Conditions | Key Challenges | 
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Over-nitration at C3/C4 | 
| Triflation | Tf₂O, pyridine, DCM, 0°C→RT | Moisture sensitivity of Tf₂O | 
Physicochemical Properties
Spectroscopic Characterization
- 
¹H NMR (CDCl₃): δ 2.5 ppm (s, 3H, –CH₃), δ 7.8–8.2 ppm (m, 3H, aromatic).
 - 
¹⁹F NMR: δ -78 ppm (CF₃), δ -110 ppm (aromatic F if present).
 - 
IR: 1350 cm⁻¹ (S=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).
 
Reactivity and Applications
Nucleophilic Aromatic Substitution (SNAr)
The triflate group’s superior leaving ability facilitates displacement by nucleophiles (e.g., amines, alkoxides):
General Reaction:
2-Methyl-5-nitrophenyl triflate + Nu⁻ → 2-Methyl-5-nitrophenyl-Nu + CF₃SO₃⁻
Table 3: Representative Nucleophilic Reactions
| Nucleophile | Product Class | Conditions | Yield (%) | 
|---|---|---|---|
| Piperidine | Aryl amine | DMF, 80°C, 12h | 88 | 
| KSCN | Aryl thiocyanate | MeCN, reflux, 6h | 75 | 
| NaOMe | Aryl methyl ether | MeOH, RT, 24h | 92 | 
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura):
Example:
2-Methyl-5-nitrophenyl triflate + Arylboronic acid → Biaryl derivative
Optimized Conditions:
- 
Catalyst: Pd(PPh₃)₄ (5 mol%)
 - 
Base: K₂CO₃
 - 
Solvent: DMF/H₂O (4:1)
 - 
Yield: 80–85%
 
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume